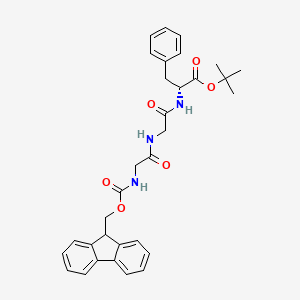

Fmoc-Gly-Gly-D-Phe-OtBu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N3O6/c1-32(2,3)41-30(38)27(17-21-11-5-4-6-12-21)35-29(37)19-33-28(36)18-34-31(39)40-20-26-24-15-9-7-13-22(24)23-14-8-10-16-25(23)26/h4-16,26-27H,17-20H2,1-3H3,(H,33,36)(H,34,39)(H,35,37)/t27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLGBXCTOOARCT-HHHXNRCGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide on the Safety of Fmoc-Gly-Gly-D-Phe-OtBu

Disclaimer: A specific Safety Data Sheet (SDS) for Fmoc-Gly-Gly-D-Phe-OtBu was not publicly available at the time of this writing. The following information is compiled from data on structurally similar compounds and general laboratory safety protocols. Researchers and drug development professionals should always consult the specific SDS provided by the supplier before handling this chemical and perform their own risk assessment.

This guide provides an overview of the known safety-related information for this compound, a cleavable ADC linker used in the synthesis of antibody-drug conjugates.[1] The content is intended for researchers, scientists, and drug development professionals.

Data Presentation

The quantitative data available for this compound and its L-isomer are summarized below. It is important to note that the data for the L-isomer is provided as a reference due to the lack of specific data for the D-isomer.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| This compound | ||

| CAS Number | 2749985-44-0 | [2][3] |

| Fmoc-Gly-Gly-Phe-OtBu (L-isomer) | ||

| Molecular Formula | C32H35N3O5 | [4] |

| Molecular Weight | 557.64 g/mol | [4] |

| Solubility | DMSO: 200 mg/mL (358.65 mM) | [4] |

Table 2: Storage and Stability

| Condition | Duration | Notes | Source |

| Powder | 3 years at -20°C | [4] | |

| In solvent | 1 year at -80°C | [4] | |

| Stock Solution | 6 months at -80°C | Stored under nitrogen | [1][5] |

| Stock Solution | 1 month at -20°C | Stored under nitrogen | [1][5] |

Table 3: Toxicological Data

No specific quantitative toxicological data, such as LD50 or LC50 values, were found for this compound. General potential health effects for similar chemical compounds are listed below.

| Exposure Route | Potential Health Effects | Source |

| Inhalation | May be harmful if inhaled. May cause respiratory tract irritation. | [6][7][8] |

| Ingestion | May be harmful if swallowed. | [6][8] |

| Skin Contact | May be harmful if absorbed through the skin. May cause skin irritation. | [6][8] |

| Eye Contact | May cause eye irritation. | [6][8] |

Table 4: Exposure Controls and Personal Protection

| Control | Recommendation | Source |

| Engineering Controls | Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits. | [6][7] |

| Eye/Face Protection | Safety glasses with side-shields. | [9] |

| Skin Protection | Handle with gloves. Wear impervious clothing. | [9] |

| Respiratory Protection | A respirator is not required for normal use. If dust is generated, use a dust respirator. A self-contained breathing apparatus should be used to avoid inhalation of the product in case of a spill. | [7][8][10] |

| Hygiene Measures | Wash hands after handling and before eating, smoking, or using the lavatory. | [6] |

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not available. However, based on the information from SDS of similar compounds, the following general procedures for safe handling, storage, and disposal are recommended.

1. Handling Protocol:

-

Avoid contact with skin and eyes.[9]

-

Provide appropriate exhaust ventilation at places where dust is formed.[7][9]

2. Storage Protocol:

-

Recommended storage temperatures are -20°C for long-term powder storage and -80°C for solutions in solvent.[4]

3. Spill Response Protocol:

-

Small Spill: Use appropriate tools to sweep up the material and place it in a suitable container for disposal.[7][8][10]

-

Large Spill: Use a shovel to put the material into a convenient waste disposal container.[8][10] Do not allow the product to enter drains.[7]

-

Wear personal protective equipment, including splash goggles, a full suit, a dust respirator, boots, and gloves.[8][10] A self-contained breathing apparatus should be used to avoid inhalation of the product.[8][10]

4. Disposal Protocol:

-

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[6][10]

Mandatory Visualization

The following diagram illustrates a logical workflow for the safe handling of this compound in a research laboratory setting.

Caption: Workflow for the safe handling of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 2749985-44-0 [chemicalbook.com]

- 3. This compound [chemicalbook.com]

- 4. Fmoc-Gly-Gly-Phe-OtBu | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 10. peptide.com [peptide.com]

Navigating the Labyrinth: A Technical Guide to the Solubility of Protected Tripeptides in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical, yet often challenging, solubility characteristics of protected tripeptides. A thorough understanding of solubility is paramount for the successful design, synthesis, purification, and formulation of peptide-based therapeutics and research tools. This document provides a comprehensive overview of the factors governing the solubility of tripeptides bearing common protecting groups, detailed experimental protocols for solubility determination, and a logical framework for navigating solubility challenges.

Core Principles: Factors Governing Protected Tripeptide Solubility

The solubility of a protected tripeptide is a complex interplay of its intrinsic properties and the nature of the solvent. Key factors include the amino acid composition, the type of N- and C-terminal protecting groups, and the physicochemical properties of the solvent itself.

Amino Acid Side Chains: The hydrophobicity and charge of the amino acid residues are primary determinants of solubility.[1][2] Tripeptides rich in hydrophobic residues like Leucine, Valine, and Phenylalanine tend to exhibit poor solubility in aqueous solutions but may be more soluble in organic solvents.[3] Conversely, the presence of charged (acidic or basic) amino acid side chains generally enhances aqueous solubility.[1][4]

Protecting Groups: N-terminal protecting groups such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) and C-terminal protecting groups significantly influence the overall polarity and solubility profile of a tripeptide. These groups mask the charged termini, generally increasing the peptide's hydrophobicity and favoring solubility in organic solvents over aqueous media.[5] For instance, Boc-protected peptides are often soluble in a range of organic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM).[5][6] Similarly, the aromatic Cbz group contributes to the hydrophobicity of the peptide.

Solvent Properties: The choice of solvent is critical. Polar aprotic solvents like DMF, dimethyl sulfoxide (B87167) (DMSO), and NMP are often effective in dissolving a wide range of protected peptides due to their ability to solvate the peptide backbone.[5][7] Less polar solvents such as DCM can also be effective, particularly for highly protected, hydrophobic peptides.[5] In cases of particularly challenging solubility, solvent mixtures, for example containing trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with DCM, can be powerful solubilizing agents.[5] It is generally observed that unprotected tripeptides are highly polar and thus have negligible solubility in non-polar solvents like benzene.[8]

Intermolecular Interactions: The potential for intermolecular hydrogen bonding and π-π stacking (in the case of aromatic residues) can lead to aggregation and reduced solubility.[9] The formation of secondary structures, even in short peptides, can also contribute to insolubility.[7]

Quantitative Solubility Data: An Illustrative Overview

Table 1: Expected Solubility of Boc-Protected Tripeptides in Common Organic Solvents at Ambient Temperature

| Tripeptide Sequence (Illustrative) | Predominant Character | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | Dichloromethane (DCM) | Acetonitrile (B52724) (ACN) | Methanol (MeOH) |

| Boc-Gly-Gly-Gly-OMe | Hydrophilic Backbone | High | High | Moderate | Low | Moderate |

| Boc-Ala-Val-Leu-OMe | Hydrophobic | Moderate to High | Moderate to High | High | Moderate | Low |

| Boc-Phe-Phe-Phe-OMe | Very Hydrophobic | Moderate | Moderate | High | Low | Low |

| Boc-Asp(OtBu)-Glu(OtBu)-Lys(Boc)-OMe | Protected Polar | High | High | Moderate | Moderate | Moderate |

Table 2: Expected Solubility of Cbz-Protected Tripeptides in Common Organic Solvents at Ambient Temperature

| Tripeptide Sequence (Illustrative) | Predominant Character | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Ethyl Acetate (EtOAc) |

| Cbz-Gly-Ala-Gly-OEt | Balanced | High | High | Moderate | Moderate | Low |

| Cbz-Leu-Val-Phe-OEt | Hydrophobic | Moderate to High | Moderate to High | High | Moderate | Moderate |

| Cbz-Trp-Phe-Gly-OEt | Aromatic/Hydrophobic | Moderate | Moderate | High | Moderate | Low |

| Cbz-Ser(tBu)-Thr(tBu)-Tyr(tBu)-OEt | Protected Polar | High | High | Moderate | Moderate | Low |

Experimental Protocols for Solubility Determination

Accurate determination of tripeptide solubility is crucial for downstream applications. The following are detailed methodologies for two common experimental approaches.

Gravimetric Method for Quantitative Solubility Determination

This method provides a direct and accurate measurement of solubility by determining the mass of a solute dissolved in a known volume of solvent.[9][10][11]

Objective: To determine the equilibrium solubility of a protected tripeptide in a specific solvent at a controlled temperature.

Materials:

-

Protected tripeptide

-

Selected organic solvents (e.g., DMF, DMSO, DCM)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (0.22 µm, solvent-compatible)

-

Evaporation apparatus (e.g., rotary evaporator, vacuum oven)

Procedure:

-

Sample Preparation: Add an excess amount of the protected tripeptide to a pre-weighed vial.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed to let any undissolved solid settle. Alternatively, centrifuge the vial at a moderate speed.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a second pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

Solvent Evaporation: Remove the solvent from the second vial using a rotary evaporator or by placing it in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Mass Determination: Weigh the vial containing the dried solute. The mass of the dissolved tripeptide is the final weight minus the initial weight of the empty vial.

-

Solubility Calculation: Calculate the solubility in mg/mL by dividing the mass of the dissolved tripeptide (in mg) by the volume of the filtered supernatant (in mL).

High-Performance Liquid Chromatography (HPLC) Method for Solubility Determination

HPLC offers a sensitive and accurate method for determining the concentration of a dissolved peptide in a saturated solution.[12]

Objective: To quantify the solubility of a protected tripeptide by measuring its concentration in a saturated solution using a calibrated HPLC system.

Materials:

-

Protected tripeptide

-

Selected solvents

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18 reversed-phase)

-

Mobile phases (e.g., acetonitrile and water with 0.1% TFA)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of the tripeptide in the desired solvent as described in steps 1-4 of the Gravimetric Method.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the protected tripeptide of known concentrations in the same solvent.

-

Calibration Curve Generation: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Filter an aliquot of the saturated solution through a 0.22 µm syringe filter. Dilute the filtered solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Injection and Quantification: Inject the diluted sample into the HPLC and determine its concentration by comparing its peak area to the calibration curve.

-

Solubility Calculation: Multiply the determined concentration by the dilution factor to obtain the solubility of the protected tripeptide in the original solvent.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and a decision-making process for addressing solubility challenges.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 2. bachem.com [bachem.com]

- 3. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 4. jpt.com [jpt.com]

- 5. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. benchchem.com [benchchem.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

A Technical Guide to the Synthesis and Application of Fmoc-Gly-Gly-D-Phe-OtBu

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-Gly-D-Phe-OtBu is a protected tripeptide that serves as a crucial building block in the development of advanced biotherapeutics, particularly as a cleavable linker in Antibody-Drug Conjugates (ADCs). Its structure, comprising a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus, a di-glycine spacer, and a D-phenylalanine residue with a tert-butyl (OtBu) ester protecting group at the C-terminus, is meticulously designed for controlled release of therapeutic payloads. This in-depth guide provides a comprehensive overview of the synthesis, purification, and diverse applications of this versatile peptide linker, with a focus on its role in targeted cancer therapy.

Synthesis of this compound

The synthesis of this compound can be achieved through both solid-phase and solution-phase methodologies. While solution-phase synthesis offers scalability, solid-phase peptide synthesis (SPPS) is often preferred for its efficiency and ease of purification.

Solid-Phase Peptide Synthesis (SPPS)

A common approach for the solid-phase synthesis of this compound involves the use of a 2-chlorotrityl chloride (2-CTC) resin. This resin allows for the mild cleavage of the final product, preserving the acid-labile tert-butyl protecting group.

Experimental Protocol:

-

Resin Loading: The first amino acid, D-phenylalanine tert-butyl ester, is attached to the 2-CTC resin.

-

Swell the 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM).

-

Dissolve Fmoc-D-Phe-OH and diisopropylethylamine (DIPEA) in DCM.

-

Add the amino acid solution to the swollen resin and agitate.

-

After the reaction is complete, cap any unreacted sites on the resin using a solution of methanol (B129727) and DIPEA in DCM.

-

-

Fmoc Deprotection: The Fmoc protecting group from the resin-bound D-Phe-OtBu is removed to allow for the coupling of the next amino acid.

-

Treat the resin with a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

-

-

Coupling of Fmoc-Gly-Gly-OH: The dipeptide Fmoc-Gly-Gly-OH is then coupled to the deprotected D-Phe-OtBu on the resin.

-

Dissolve Fmoc-Gly-Gly-OH and a coupling agent such as N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in DMF.

-

Add DIPEA to the solution to activate the dipeptide.

-

Add the activated dipeptide solution to the resin and agitate until the coupling is complete, which can be monitored by a Kaiser test.

-

-

Cleavage from Resin: The final protected tripeptide is cleaved from the resin.

-

Wash the resin thoroughly with DMF and DCM.

-

Treat the resin with a mild acidic solution, such as a mixture of trifluoroethanol (TFE) and DCM, to cleave the peptide while keeping the OtBu group intact.

-

Filter the resin and collect the filtrate containing the product.

-

Evaporate the solvent to obtain the crude this compound.

-

Logical Workflow for Solid-Phase Synthesis:

Solution-Phase Synthesis

Solution-phase synthesis involves the sequential coupling of the amino acid and dipeptide units in a suitable organic solvent.

Experimental Protocol:

-

Synthesis of D-Phenylalanine tert-butyl ester: D-phenylalanine is first protected as its tert-butyl ester.

-

Coupling of Fmoc-Gly-Gly-OH and D-Phe-OtBu:

-

Dissolve Fmoc-Gly-Gly-OH in a suitable solvent like DMF.

-

Activate the carboxylic acid group using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).

-

Add D-phenylalanine tert-butyl ester to the activated dipeptide solution.

-

The reaction is typically carried out at room temperature.

-

-

Work-up and Purification:

-

After the reaction is complete, the by-products (e.g., dicyclohexylurea if DCC is used) are filtered off.

-

The crude product is then purified using column chromatography.

-

Logical Workflow for Solution-Phase Synthesis:

Purification and Characterization

Purification of the crude this compound is typically performed using silica (B1680970) gel column chromatography. The choice of eluent system depends on the polarity of the compound, with mixtures of ethyl acetate (B1210297) and hexane (B92381) being commonly employed.

Characterization of the purified product is essential to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the presence of the Fmoc, glycine (B1666218), D-phenylalanine, and tert-butyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |

| Starting Materials | 2-Chlorotrityl chloride resin, Fmoc-D-Phe-OH, Fmoc-Gly-Gly-OH | Fmoc-Gly-Gly-OH, D-Phe-OtBu |

| Key Reagents | DIPEA, Piperidine, HBTU/BOP, TFE | DCC/HOBt or EDC/NHS |

| Purification | Mild cleavage followed by filtration and evaporation | Filtration and column chromatography |

| Typical Purity | >95% (after purification) | >95% (after purification) |

Applications in Drug Development

The primary application of this compound is as a component of cleavable linkers in Antibody-Drug Conjugates (ADCs).

Role in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker that connects the antibody to the drug is a critical component that influences the stability, efficacy, and safety of the ADC.

The Gly-Gly-Phe sequence within the linker is designed to be a substrate for lysosomal proteases, particularly Cathepsin B, which are often overexpressed in tumor cells.[1]

Mechanism of Action in ADCs:

-

Targeting: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cell through endocytosis.

-

Lysosomal Trafficking: The complex is transported to the lysosome, an acidic organelle containing various hydrolytic enzymes.

-

Linker Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the glycine and phenylalanine residues of the linker.

-

Payload Release: This cleavage initiates the release of the cytotoxic drug from the antibody.

-

Cell Death: The released drug can then exert its cytotoxic effect, leading to the death of the cancer cell.

The use of a D-phenylalanine residue in the linker can enhance its stability against certain proteases, potentially improving the overall therapeutic window of the ADC.

Signaling Pathway of ADC Action:

Conclusion

This compound is a valuable and versatile building block in the field of drug development. Its well-defined synthesis and predictable cleavage by lysosomal enzymes make it an ideal component for the design of cleavable linkers in antibody-drug conjugates. The continued exploration of this and similar peptide linkers will undoubtedly contribute to the development of more effective and safer targeted therapies for cancer and other diseases. Researchers and scientists in the field are encouraged to consider the detailed methodologies and applications presented in this guide for their ongoing and future projects.

References

Methodological & Application

Application Notes and Protocols for TFA-Mediated Cleavage of the OtBu Protecting Group

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the removal of the tert-butyl (OtBu) protecting group from carboxylic acids using trifluoroacetic acid (TFA) cleavage cocktails. This methodology is a cornerstone in solid-phase peptide synthesis (SPPS) and the synthesis of complex organic molecules.

The OtBu group is valued for its stability in a wide range of chemical environments, yet its efficient and clean removal is critical for successful synthetic outcomes.[1] This document outlines the underlying chemical principles, potential side reactions, and detailed protocols for effective OtBu deprotection, with a special emphasis on minimizing common side reactions through the use of scavenger reagents.

Mechanism of OtBu Deprotection

The cleavage of the OtBu protecting group is an acid-catalyzed process. Trifluoroacetic acid (TFA) protonates the ether oxygen of the tert-butyl ester, leading to the formation of a stable tert-butyl cation and the desired carboxylic acid.[1] The released tert-butyl cation is a highly reactive electrophile that can lead to unwanted side reactions if not properly managed.[2]

Caption: Mechanism of OtBu deprotection by TFA and the subsequent fate of the tert-butyl cation.

The Role of Scavengers in Preventing Side Reactions

During the TFA-mediated cleavage, the liberated tert-butyl cations can alkylate nucleophilic residues in the peptide chain, such as Cysteine (Cys), Methionine (Met), and Tryptophan (Trp).[3] This leads to the formation of undesired side products, which can complicate purification and reduce the final yield.[4] To mitigate these side reactions, "scavengers" are added to the TFA cleavage cocktail.[2] These are nucleophilic agents that trap the reactive carbocations.[2][4]

Commonly used scavengers include:

-

Triisopropylsilane (TIS): Effectively traps trityl and other carbocations.[4]

-

Water (H₂O): Scavenges tert-butyl cations.[4]

-

Thioanisole (B89551): Protects against alkylation of Met and Trp.[5]

-

1,2-Ethanedithiol (EDT): A potent scavenger for a variety of carbocations, particularly useful for peptides containing Cysteine.[5]

-

Phenol: Acts as a scavenger for various cationic species.[2]

-

Dimethyl Sulfide (DMS): A thioether-based scavenger that has shown high efficiency in reducing S-tert-butylation of Cysteine.[4]

The choice of scavenger cocktail is critical and depends on the amino acid composition of the peptide.[6]

Composition of Common TFA Cleavage Cocktails

Several standard cleavage cocktails have been developed for the deprotection of peptides synthesized via Fmoc-based solid-phase peptide synthesis. The composition of these cocktails is tailored to address specific challenges posed by different amino acid residues.

| Reagent Name | Composition (v/v) | Primary Application | Reference |

| Standard TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose for peptides without sensitive residues like Cys, Met, or Trp. | |

| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust, general-purpose cocktail for peptides containing multiple sensitive residues. | |

| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An "odorless" alternative for scavenging trityl groups, but less effective for protecting Cys and Met.[2] | [2] |

| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Recommended for peptides containing Arginine protected with sulfonyl groups and Trp-containing peptides.[2][5] | [2][5] |

| TFA/DMS Cocktail | 90% TFA, 5% DMS, 2.5% TIS, 2.5% H₂O | Shown to be highly effective in reducing S-tert-butylation of Cysteine.[4] | [4] |

Quantitative Data on Scavenger Performance

The effectiveness of different scavengers in mitigating side reactions, particularly the S-tert-butylation of Cysteine, has been quantitatively evaluated. The following table summarizes the percentage of S-tert-butylated side product observed with various scavenger cocktails in the cleavage of a model Cys-containing peptide.

| Scavenger Cocktail Composition (TFA/TIS/H₂O/Scavenger; 90:2.5:2.5:5) | % Total S-t-butylation |

| No additional scavenger | >13% |

| Dimethyl Sulfide (DMS) | 10.3% |

| Thioanisole | 9.0% |

| Dithiothreitol (DTT) | >10% |

| Anisole or m-cresol | >13% |

Data adapted from a study on the mitigation of S-tert-butylated Cys-peptide formation.[4]

These data indicate that thioether-based scavengers like thioanisole and DMS are particularly effective in minimizing the S-alkylation of cysteine residues during TFA cleavage.[4]

Experimental Protocols

General Protocol for TFA Cleavage and Deprotection

This protocol provides a general workflow for the cleavage of a peptide from the solid-phase resin and the simultaneous removal of the OtBu and other acid-labile protecting groups.

Caption: General experimental workflow for TFA-mediated cleavage and peptide precipitation.

Materials:

-

Peptide-resin (dried under vacuum)

-

Trifluoroacetic acid (TFA), high purity

-

Selected scavengers (e.g., TIS, water, thioanisole, EDT, DMS)

-

Dichloromethane (DCM)

-

Cold diethyl ether or methyl tert-butyl ether (MTBE)

-

Reaction vessel (e.g., fritted syringe or round-bottom flask)

-

Centrifuge tubes

Procedure:

-

Preparation: Place the dried peptide-resin (typically 50-100 mg) into a suitable reaction vessel.[2]

-

Cocktail Preparation: In a well-ventilated fume hood, prepare the desired cleavage cocktail by combining TFA and the selected scavengers in the appropriate ratios. The cocktail should be freshly prepared before use.[6]

-

Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (approximately 5-10 mL per gram of resin).[7] Allow the reaction to proceed at room temperature with occasional agitation for 1 to 3 hours. The optimal time may vary depending on the peptide sequence and protecting groups.[2][7]

-

Filtration: After the cleavage is complete, filter the resin and collect the filtrate, which contains the deprotected peptide.[2]

-

Resin Wash: Wash the resin with a small volume of fresh TFA or the cleavage cocktail to ensure complete recovery of the peptide. Combine the filtrates.[2][7]

-

Peptide Precipitation: Add the TFA solution dropwise to a centrifuge tube containing cold diethyl ether or MTBE (typically 10-20 times the volume of the TFA solution). A white precipitate of the crude peptide should form.[2]

-

Pellet Collection: Centrifuge the mixture to pellet the peptide. Decant the ether.[2]

-

Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.[2]

-

Drying: Dry the peptide pellet under a stream of nitrogen gas or in a vacuum desiccator.[2]

-

Analysis: Analyze the crude peptide product by HPLC and mass spectrometry to determine purity and confirm identity.

Two-Step Cleavage Protocol for Sensitive Peptides

For peptides that are particularly prone to side reactions, a two-step cleavage protocol can be beneficial. This involves an initial treatment with a lower concentration of TFA followed by a higher concentration.

Procedure:

-

Initially, treat the peptide-resin with a mixture of TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 minutes.[4]

-

Following the initial treatment, add neat TFA to bring the final concentration to approximately 80%.[4]

-

Continue the cleavage reaction for an additional 150 minutes.[4]

-

Proceed with the filtration, precipitation, and washing steps as described in the general protocol.

Troubleshooting

-

Incomplete Cleavage: If deprotection is incomplete, extend the reaction time or consider a stronger acid cocktail. A preliminary small-scale cleavage can help determine the optimal cleavage time.

-

Significant Side Products: If analysis reveals a high level of alkylated side products, reconsider the choice and proportion of scavengers in the cleavage cocktail. For Cys-containing peptides, increasing the amount of thioether-based scavengers like DMS or thioanisole is recommended.[4]

-

Peptide Fails to Precipitate: If the peptide does not precipitate in cold ether, it may be very short or highly hydrophobic. In such cases, concentrating the TFA solution under reduced pressure before adding it to the ether may be necessary.[7]

By carefully selecting the appropriate TFA cleavage cocktail and optimizing the reaction conditions, researchers can achieve efficient and clean removal of the OtBu protecting group, leading to higher yields and purity of the final synthetic product.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. peptide.com [peptide.com]

Application Notes and Protocols for Incorporating Gly-Gly-D-Phe Sequences into Therapeutic Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into therapeutic peptides is a powerful strategy to enhance their pharmacological properties. The Gly-Gly-D-Phe tripeptide motif, in particular, offers a unique combination of flexibility and stability, making it an attractive building block in modern peptide drug design. The inclusion of D-Phenylalanine (D-Phe) at the C-terminus of the di-glycine unit confers significant resistance to enzymatic degradation by endogenous proteases, thereby prolonging the peptide's in vivo half-life.[1][2] The glycine (B1666218) residues provide a flexible linker, which can be crucial for optimizing the peptide's conformation for receptor binding. This document provides detailed application notes, experimental protocols, and visualizations for researchers looking to leverage the Gly-Gly-D-Phe sequence in their therapeutic peptide development pipeline.

Key Advantages of the Gly-Gly-D-Phe Motif

Incorporating the Gly-Gly-D-Phe sequence into a therapeutic peptide can offer several advantages:

-

Enhanced Proteolytic Stability: The D-configuration of Phenylalanine renders the C-terminal peptide bond resistant to cleavage by common proteases that typically recognize L-amino acids.[1][2]

-

Improved Pharmacokinetic Profile: Increased stability against degradation can lead to a longer circulating half-life, potentially reducing the required dosing frequency.[1]

-

Conformational Flexibility: The di-glycine component of the motif acts as a flexible spacer, allowing the peptide to adopt an optimal conformation for binding to its biological target.

-

Potential for Increased Affinity: In some cases, the unique stereochemistry of the D-amino acid can lead to novel interactions with the target receptor, potentially increasing binding affinity.

Applications in Therapeutic Peptide Design

The Gly-Gly-D-Phe motif can be strategically incorporated into various classes of therapeutic peptides, including:

-

Enzyme Inhibitors: The stability of the motif makes it suitable for designing peptides that target the active sites of enzymes.

-

Receptor Agonists and Antagonists: The conformational flexibility can aid in the design of peptides that modulate the activity of cell surface receptors.

-

Targeting Ligands: The motif can be used as a stable linker to attach cytotoxic drugs or imaging agents to targeting peptides in the development of antibody-drug conjugates (ADCs) or diagnostic agents.

Quantitative Data

While specific quantitative data for a wide range of therapeutic peptides incorporating the exact Gly-Gly-D-Phe sequence is limited in publicly available literature, we can look at a related dipeptide, Gly-D-Phe, which has been characterized as an affinity ligand for the enzyme thermolysin. This provides a valuable reference point for the potential binding affinities that can be achieved with similar motifs.

| Ligand | Target | Association Constant (Ka) (M⁻¹) | Method |

| Gly-D-Phe | Thermolysin | (3.3 ± 0.8) x 10⁵ | Affinity Chromatography |

Table 1: Association constant of Gly-D-Phe with thermolysin. This data illustrates the potential for D-amino acid containing dipeptides to exhibit significant binding affinity.[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing the Gly-Gly-D-Phe Sequence

This protocol outlines the manual synthesis of a hypothetical therapeutic peptide with a C-terminal Gly-Gly-D-Phe sequence using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-D-Phe-Wang resin

-

Fmoc-Gly-OH

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Diethyl ether (cold)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-D-Phe-Wang resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF and shake for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling of the first Glycine:

-

In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents relative to resin loading), HOBt/Oxyma (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

-

Perform a ninhydrin (B49086) test to confirm complete coupling. If the test is positive, repeat the coupling step.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Coupling of the second Glycine: Repeat steps 2 and 3 for the next Fmoc-Gly-OH.

-

Chain Elongation: Continue the synthesis by repeating the deprotection and coupling cycles for the remaining amino acids in the desired sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.

-

Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Workflow for Solid-Phase Peptide Synthesis (SPPS)

A generalized workflow for the solid-phase synthesis of a peptide containing the Gly-Gly-D-Phe sequence.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol assesses the stability of the synthesized peptide in the presence of a common protease, such as trypsin or chymotrypsin, compared to its all-L-amino acid counterpart.

Materials:

-

Synthesized peptide containing Gly-Gly-D-Phe

-

Control peptide (all-L-amino acid version)

-

Trypsin or Chymotrypsin solution (e.g., 1 mg/mL in appropriate buffer)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator at 37°C

-

RP-HPLC system

-

Mass spectrometer

Procedure:

-

Peptide Incubation:

-

Dissolve both the test and control peptides in PBS to a final concentration of 1 mg/mL.

-

Add the protease solution to each peptide solution to a final concentration of 1:100 (w/w) protease to peptide.

-

Incubate the mixtures at 37°C.

-

-

Time-Course Analysis:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

-

Quench the enzymatic reaction by adding an equal volume of 1% TFA.

-

-

Analysis:

-

Analyze the samples by RP-HPLC to monitor the disappearance of the parent peptide peak and the appearance of degradation products.

-

Calculate the percentage of remaining intact peptide at each time point.

-

Optionally, use mass spectrometry to identify the cleavage sites.

-

Expected Outcome: The peptide containing the Gly-Gly-D-Phe sequence is expected to show significantly higher stability (slower degradation) compared to the all-L-amino acid control peptide.

Protocol 3: Cell-Based Assay for a Hypothetical Therapeutic Peptide Targeting a G-Protein Coupled Receptor (GPCR)

This protocol describes a general method to assess the agonist or antagonist activity of a therapeutic peptide containing the Gly-Gly-D-Phe sequence on a target GPCR, using a calcium mobilization assay.

Materials:

-

Cells expressing the target GPCR (e.g., HEK293 or CHO cells)

-

Cell culture medium and supplements

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Synthesized peptide containing Gly-Gly-D-Phe

-

Known agonist and antagonist for the target GPCR

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating: Seed the cells expressing the target GPCR into 96-well plates and culture overnight to allow for attachment.

-

Dye Loading:

-

Remove the culture medium and wash the cells with assay buffer.

-

Load the cells with the calcium indicator dye by incubating them in assay buffer containing Fluo-4 AM for 1 hour at 37°C.

-

Wash the cells to remove excess dye.

-

-

Measurement of Agonist Activity:

-

Place the plate in the fluorescence plate reader.

-

Inject serial dilutions of the test peptide into the wells while simultaneously measuring the fluorescence intensity.

-

An increase in fluorescence indicates an increase in intracellular calcium, signifying agonist activity.

-

Plot the peak fluorescence response against the peptide concentration to determine the EC50 value.

-

-

Measurement of Antagonist Activity:

-

Pre-incubate the cells with serial dilutions of the test peptide for 15-30 minutes.

-

Inject a known agonist for the receptor at its EC80 concentration.

-

Measure the fluorescence response. A decrease in the agonist-induced signal indicates antagonist activity.

-

Plot the inhibition of the agonist response against the test peptide concentration to determine the IC50 value.

-

Signaling Pathway Visualization

The following is a hypothetical signaling pathway for a therapeutic peptide containing a Gly-Gly-D-Phe motif that acts as an agonist on a Gq-coupled GPCR. The D-Phe at the C-terminus contributes to the stability and sustained activation of the receptor.

Hypothetical Gq-Coupled GPCR Signaling Pathway

A representative Gq-coupled GPCR signaling cascade that could be activated by a therapeutic peptide containing a Gly-Gly-D-Phe motif.

In another scenario, a D-peptide could interact with a Toll-like receptor (TLR), leading to the activation of an inflammatory response pathway. A recent study showed that a novel d-peptide could induce the differentiation of acute myeloid leukemia cells by activating a TLR-2 signaling pathway.[2]

Hypothetical TLR-2 Signaling Pathway Activated by a D-Peptide

A simplified representation of a TLR-2 signaling pathway that could be initiated by a therapeutic D-peptide, leading to an inflammatory response.

Conclusion

The strategic incorporation of the Gly-Gly-D-Phe sequence offers a viable and effective approach to improving the therapeutic potential of peptide-based drugs. By enhancing proteolytic stability and providing conformational flexibility, this motif can lead to peptides with improved pharmacokinetic profiles and potent biological activity. The protocols and visualizations provided in this document serve as a foundational guide for researchers to synthesize, characterize, and evaluate the therapeutic efficacy of peptides containing this valuable structural element.

References

- 1. A quantitative intracellular peptide-binding assay reveals recognition determinants and context dependence of short linear motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Generation of a new therapeutic d-peptide that induces the differentiation of acute myeloid leukemia cells through A TLR-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Gly-D-Phe, Gly-L-Leu, and D-Phe as affinity ligands to thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fmoc-Gly-Gly-D-Phe-OtBu in Chemical Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-Gly-D-Phe-OtBu is a protected tripeptide fragment that serves as a critical building block in modern chemical protein synthesis, most notably as a cleavable linker in the construction of Antibody-Drug Conjugates (ADCs).[1][2][3] ADCs are a revolutionary class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[4][5][6] The strategic design of the linker component is paramount to the success of an ADC, ensuring stability in circulation and efficient release of the payload within the target cell.

The Gly-Gly-D-Phe motif is recognized and cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[4][7] This enzymatic cleavage facilitates the release of the conjugated drug specifically at the site of action. The use of D-phenylalanine enhances the stability of the peptide linker against degradation by other proteases. The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group provides a base-labile protecting group suitable for solid-phase peptide synthesis (SPPS), while the C-terminal tert-butyl (OtBu) ester protects the carboxylic acid during synthesis and is readily removed during the final acid-mediated cleavage from the resin.

These application notes provide a comprehensive guide to the use of this compound in the synthesis of peptide-drug conjugates, including detailed protocols, quantitative data, and workflow visualizations.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and application of tripeptide fragments in SPPS and ADC construction. Please note that actual yields and purities may vary depending on the specific sequence, scale, and experimental conditions.

Table 1: Representative Yield and Purity for Solid-Phase Synthesis of a Protected Peptide Fragment

| Parameter | Expected Value | Notes |

| Resin Loading | 0.3 - 0.7 mmol/g | Dependent on the specific resin used (e.g., 2-Chlorotrityl chloride resin). |

| Amino Acid/Fragment Equivalents | 2 - 4 eq. per coupling | Relative to the resin loading. |

| Coupling Reagent Equivalents | 2 - 4 eq. per coupling | For reagents like HBTU/HATU. |

| Base Equivalents (DIPEA) | 4 - 8 eq. per coupling | N,N-Diisopropylethylamine. |

| Fmoc Deprotection Time | 2 x 10 minutes | Using 20% piperidine (B6355638) in DMF. |

| Coupling Time | 1 - 3 hours per residue/fragment | Monitored by Kaiser test.[8] |

| Final Cleavage Time | 2 - 4 hours | Using a TFA-based cleavage cocktail. |

| Expected Crude Yield | >80% | Based on the initial resin loading. |

| Expected Purity (Crude) | >70% | As determined by HPLC. |

Table 2: In Vitro Cytotoxicity of an Auristatin-Based ADC

| Cell Line | Antigen Expression | ADC IC50 (ng/mL) | Free Drug IC50 (ng/mL) |

| Cancer Cell Line A | High | 10 - 50 | 0.1 - 1.0 |

| Cancer Cell Line B | Low | >1000 | 0.1 - 1.0 |

| Normal Cell Line | Negative | >1000 | 0.1 - 1.0 |

Note: This data is illustrative and demonstrates the antigen-dependent cytotoxicity of a typical ADC compared to the non-targeted free drug.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide-Drug Conjugate Precursor using this compound as a Linker

This protocol describes the manual solid-phase synthesis of a peptide sequence incorporating the this compound linker on a 2-chlorotrityl chloride resin.

Materials:

-

2-Chlorotrityl chloride resin

-

This compound

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N-Diisopropylethylamine (DIPEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Kaiser test kit

-

Syringe for manual synthesis with a frit

Procedure:

-

Resin Swelling and First Amino Acid Loading:

-

Place the 2-chlorotrityl chloride resin in a synthesis syringe and swell in DCM for 30 minutes.

-

Drain the DCM.

-

Dissolve the first Fmoc-amino acid (e.g., Fmoc-Ala-OH, 2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.

-

Add the solution to the resin and shake for 2 hours.

-

Drain the solution and wash the resin with DCM (3x) and DMF (3x).

-

To cap any unreacted sites, treat the resin with a mixture of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Shake for 10 minutes and drain.

-

Repeat the 20% piperidine in DMF treatment for another 10 minutes.

-

Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Perform a Kaiser test to confirm the presence of free primary amines (a blue color indicates a positive result).

-

-

Coupling of Subsequent Amino Acids:

-

In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 1.5-2 hours.

-

Perform a Kaiser test. If the test is positive, repeat the coupling step. If negative (yellow beads), proceed to the next washing step.

-

Wash the resin with DMF (3x) and DCM (3x).

-

Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

-

-

Coupling of the this compound Fragment:

-

After deprotection of the N-terminal amino acid of the growing peptide chain, follow the coupling procedure in step 3, using this compound as the activated fragment.

-

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM (3x) and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry.

-

Protocol 2: Conjugation of the Peptide Linker to a Cytotoxic Payload and Antibody

This protocol provides a general workflow for the conjugation of the synthesized peptide linker to a cytotoxic drug and a monoclonal antibody.

Materials:

-

Purified peptide linker with a reactive handle (e.g., maleimide)

-

Cytotoxic payload with a compatible reactive group (e.g., thiol-containing drug like MMAE)

-

Monoclonal antibody (mAb)

-

Reducing agent (e.g., TCEP)

-

Conjugation buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Antibody Reduction:

-

Incubate the monoclonal antibody with a controlled excess of a reducing agent (e.g., TCEP) to partially reduce the interchain disulfide bonds, exposing free thiol groups.

-

The degree of reduction needs to be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

-

Drug-Linker Conjugation:

-

Dissolve the peptide linker-drug conjugate in a suitable solvent (e.g., DMSO).

-

Add the linker-drug solution to the reduced antibody in conjugation buffer.

-

Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified time to allow for the conjugation of the maleimide (B117702) group of the linker to the thiol groups of the antibody.

-

-

Quenching:

-

Add a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted thiol groups on the antibody.

-

-

Purification of the ADC:

-

Purify the resulting ADC from unconjugated drug, linker, and other reaction components using size-exclusion chromatography (SEC).

-

-

Characterization of the ADC:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Assess the purity and aggregation of the ADC by SEC.

-

Mandatory Visualization

Experimental and Biological Workflows

The following diagrams illustrate the key experimental and biological processes involving the use of this compound in the synthesis and action of an Antibody-Drug Conjugate.

References

- 1. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 3. Fmoc-Gly-Gly-Phe-OtBu | TargetMol [targetmol.com]

- 4. benchchem.com [benchchem.com]

- 5. What are ADC Linkers? | BroadPharm [broadpharm.com]

- 6. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. books.rsc.org [books.rsc.org]

- 8. chempep.com [chempep.com]

Application Notes and Protocols for HPLC Purification of Fmoc-Protected Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification of synthetic peptides, particularly those synthesized using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS). The inherent hydrophobicity of the Fmoc group, and often the peptide sequence itself, presents unique challenges that necessitate well-optimized purification strategies. This document provides detailed application notes and protocols for the successful HPLC purification of Fmoc-protected peptides, focusing on the most common and effective methods.

Following SPPS, the crude peptide mixture contains the target peptide along with various impurities such as deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups.[1] Reversed-phase HPLC (RP-HPLC) is the most prevalent method for peptide purification due to its high resolving power and compatibility with volatile mobile phases, which simplifies subsequent sample recovery.[1][2]

I. Purification Strategies for Fmoc-Protected Peptides

The choice of HPLC method is primarily dictated by the physicochemical properties of the peptide, such as its size, charge, and hydrophobicity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[3] A non-polar stationary phase (commonly C18, C8, or C4 bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) (ACN).[1][3] An ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution.[4][5]

Fmoc-protected peptides, being significantly more hydrophobic than their deprotected counterparts, will be more strongly retained on the column. This characteristic can be leveraged for purification, as it often provides good separation from more polar impurities.

Ion-Exchange Chromatography (IEC)

IEC separates molecules based on their net charge.[3][6] This technique can be a valuable orthogonal or complementary method to RP-HPLC, especially for peptides that are difficult to resolve based on hydrophobicity alone.[7] IEC is particularly useful as an initial capture step to separate the target peptide from uncharged or oppositely charged impurities.[6]

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size (hydrodynamic volume).[8][9] While less common for the primary purification of crude synthetic peptides, SEC can be useful for removing large aggregates or for buffer exchange.[9] The separation of small peptides by SEC can be challenging due to potential secondary interactions with the stationary phase.[8][10]

II. Experimental Protocols

General Workflow for HPLC Purification

The overall process for purifying Fmoc-protected peptides by HPLC involves sample preparation, method development, the purification run, fraction collection, and finally, analysis of the collected fractions.

Protocol for RP-HPLC Purification

This protocol provides a general guideline for the purification of Fmoc-protected peptides using RP-HPLC. Optimization will be required based on the specific characteristics of the peptide.

1. Sample Preparation:

-

Dissolution: Due to the hydrophobicity of Fmoc-protected peptides, initial dissolution in a strong organic solvent may be necessary.[11] Attempt to dissolve the lyophilized crude peptide in a minimal amount of a solvent like dimethylformamide (DMF), N-methylpyrrolidone (NMP), acetonitrile (ACN), or isopropanol (B130326) (IPA).[11]

-

Dilution: Slowly dilute the dissolved peptide with the initial mobile phase (e.g., high aqueous content) while observing for any precipitation.[11]

-

Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.

2. HPLC System and Method:

-

Column Selection: A C18 column is a good starting point for most peptides. For very hydrophobic peptides, a C8, C4, or phenyl-hexyl column may provide better resolution.[12]

-

Mobile Phase Preparation:

-

Solvent A: 0.1% (v/v) TFA in HPLC-grade water.

-

Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

-

Degas both solvents prior to use.

-

-

Method Development (Scouting Run):

-

Equilibrate the column with the starting mobile phase composition (e.g., 95% A / 5% B).

-

Inject a small amount of the prepared sample.

-

Run a broad linear gradient, for example, from 5% to 95% Solvent B over 30-60 minutes.[4][11]

-

Monitor the elution profile at 220 nm (for the peptide backbone) and 265 nm or 301 nm (for the Fmoc group).[11]

-

This scouting run will determine the approximate percentage of Solvent B at which the target peptide elutes.

-

-

Method Optimization (Purification Run):

-

Based on the scouting run, design a shallower gradient around the elution point of the target peptide. For example, if the peptide eluted at 50% B in the scouting run, a new gradient could be from 40% to 60% B over 20-30 minutes.[4]

-

Equilibrate the column with the new starting conditions.

-

Inject the desired amount of the sample.

-

Run the optimized gradient.

-

Collect fractions corresponding to the target peptide peak.

-

3. Post-Purification:

-

Fraction Analysis: Analyze the collected fractions using analytical HPLC and mass spectrometry (MS) to confirm the purity and identity of the peptide.

-

Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to remove the mobile phase and obtain the final product.

Method Development Strategy

A systematic approach to method development is crucial for achieving optimal purification.

III. Data Presentation: HPLC Parameters

The following tables summarize typical starting parameters for the HPLC purification of Fmoc-protected peptides.

Table 1: General RP-HPLC Parameters

| Parameter | Recommended Value/Range | Notes |

| Column | C18, C8, C4, Phenyl-Hexyl | C18 is a good starting point. Less retentive phases (C8, C4) are suitable for very hydrophobic peptides.[12] |

| Particle Size | 5-10 µm (Preparative) | Larger particles are used for preparative scale to reduce backpressure. |

| Pore Size | 100-300 Å | 300 Å is often preferred for larger peptides to ensure good mass transfer.[5] |

| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape.[4] |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the most common organic modifier.[11] |

| Flow Rate | Dependent on column diameter | Typically 1 mL/min for analytical (4.6 mm ID) and scaled up for preparative columns. |

| Detection | 220 nm, 265 nm, 280 nm, 301 nm | 220 nm for peptide bonds, 265/301 nm for the Fmoc group, 280 nm for Trp/Tyr residues.[11] |

| Column Temp. | Ambient to 60°C | Increased temperature can improve peak shape and reduce viscosity, but may affect peptide stability.[4][13] |

Table 2: Example Gradient Profiles for RP-HPLC

| Run Type | Time (min) | % Solvent B | Purpose |

| Scouting Run | 0 | 5 | Column Equilibration |

| 5 | 5 | Sample Injection | |

| 35 | 95 | Broad separation to determine elution point.[4] | |

| 40 | 95 | Column Wash | |

| 45 | 5 | Re-equilibration | |

| Optimized Run | 0 | 30 | Column Equilibration (example) |

| (for a peptide eluting at ~40% B) | 5 | 30 | Sample Injection |

| 25 | 50 | Shallow gradient for high-resolution separation.[4] | |

| 30 | 95 | Column Wash | |

| 35 | 30 | Re-equilibration |

IV. Troubleshooting Common Issues

Table 3: Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Poor Peak Shape (Tailing/Broadening) | - Secondary interactions with the stationary phase. - Peptide aggregation.[4] - Low concentration of ion-pairing agent. | - Optimize the mobile phase additive (e.g., increase TFA concentration).[4] - Increase column temperature.[4] - Adjust the gradient slope (make it shallower).[4] |

| Low Peptide Recovery | - Poor solubility in the mobile phase. - Adsorption to HPLC system components.[4] | - Ensure complete dissolution of the sample, potentially using stronger organic solvents.[4] - Increase column temperature.[4] - Passivate the HPLC system.[4] |

| High Backpressure | - Peptide precipitation on the column. - Clogged frit or column.[11] | - Ensure the sample is fully dissolved and filtered before injection.[11] - Wash the column with a strong solvent.[11] |

| Inconsistent Retention Times | - Mobile phase inconsistency. - Temperature fluctuations.[11] - Partial cleavage of protecting groups.[11] | - Prepare fresh mobile phases and ensure proper mixing. - Use a thermostatted column compartment.[13] - Minimize exposure to acidic conditions if acid-labile groups are present.[11] |

Conclusion

The successful HPLC purification of Fmoc-protected peptides is a critical step in their synthesis and application. By employing a systematic approach to method development, starting with a robust scouting run and progressing to an optimized, shallow gradient, high-purity peptides can be reliably obtained. Careful sample preparation and an understanding of the potential challenges, such as peptide hydrophobicity and aggregation, are key to overcoming common purification hurdles. The protocols and guidelines presented in this document provide a solid foundation for researchers, scientists, and drug development professionals to develop effective and efficient purification strategies for their target peptides.

References

- 1. bachem.com [bachem.com]

- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 3. gilson.com [gilson.com]

- 4. benchchem.com [benchchem.com]

- 5. agilent.com [agilent.com]

- 6. polypeptide.com [polypeptide.com]

- 7. Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sepax-tech.com [sepax-tech.com]

- 9. researchgate.net [researchgate.net]

- 10. technosaurus.co.jp [technosaurus.co.jp]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. perlan.com.pl [perlan.com.pl]

Application Notes and Protocols for the Mass Spectrometry Analysis of Fmoc-Gly-Gly-D-Phe-OtBu

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the analysis of the protected peptide, Fmoc-Gly-Gly-D-Phe-OtBu, using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols detailed herein are designed for the accurate determination of molecular weight, purity assessment, and structural elucidation through fragmentation analysis. This document is intended to be a valuable resource for researchers in peptide chemistry, drug discovery, and process development.

Introduction

This compound is a protected tripeptide derivative commonly utilized in solid-phase peptide synthesis (SPPS) and as a building block in the construction of more complex peptide structures. The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminus, while the tert-butyl (OtBu) group protects the C-terminal carboxylic acid of the D-phenylalanine residue. Accurate and reliable analytical methods are crucial for verifying the identity and purity of this intermediate. Mass spectrometry, particularly when coupled with high-performance liquid chromatography (HPLC), is a powerful tool for the characterization of such protected peptides.

Experimental Protocols

Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) and deionized water.

-

Dilution: For LC-MS analysis, further dilute the stock solution to a final concentration of 10-100 µg/mL using the same solvent mixture.

-

Filtration (Optional): If the sample contains particulates, filter it through a 0.22 µm syringe filter prior to injection to prevent clogging of the LC system.

Liquid Chromatography (LC) Method

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Mobile Phase A: 0.1% Formic Acid in Deionized Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution: A linear gradient is typically effective for separating the target peptide from potential impurities. A starting point for method development is a gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Injection Volume: 5-10 µL.

-

Detection: UV detection at 265 nm (for the Fmoc group) and 220 nm (for the peptide backbone).

Mass Spectrometry (MS) Method

-

Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole, ion trap, time-of-flight (TOF), or Orbitrap mass analyzer.

-

Ionization Mode: Positive ion mode is generally preferred for peptides.

-

MS Scan Range: A scan range of m/z 100-1000 is typically sufficient to observe the precursor ion and its major adducts.

-

Capillary Voltage: 3.5-4.5 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow: As per instrument manufacturer's recommendation.

-

Tandem MS (MS/MS) Fragmentation: For structural confirmation, perform MS/MS on the protonated precursor ion ([M+H]⁺). Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) can be used. The collision energy should be optimized to achieve a good distribution of fragment ions.

Data Presentation

Molecular Weight Determination

The theoretical molecular weight of this compound is 557.64 g/mol . In positive ion ESI-MS, the peptide is expected to be observed as various adducts.

| Ion Species | Formula | Theoretical m/z |

| Protonated Molecule | [M+H]⁺ | 558.28 |

| Sodiated Adduct | [M+Na]⁺ | 580.26 |

| Potassiated Adduct | [M+K]⁺ | 596.24 |

Tandem MS Fragmentation Data

The fragmentation of the protonated molecule ([M+H]⁺ at m/z 558.28) primarily yields b- and y-type ions from the cleavage of the peptide amide bonds. The major expected fragment ions are listed below.

| Fragment Ion | Sequence | Theoretical m/z |

| b₁ | Fmoc-Gly | 282.11 |

| b₂ | Fmoc-Gly-Gly | 339.13 |

| y₁ | D-Phe-OtBu | 222.15 |

| y₂ | Gly-D-Phe-OtBu | 279.17 |

| - | [M+H - OtBu]⁺ | 502.22 |

| - | [M+H - Fmoc]⁺ | 336.17 |

Visualizations

Caption: Experimental workflow for LC-MS analysis.

Caption: Fragmentation pathway of this compound.

Discussion

The provided LC-MS protocol offers a robust starting point for the analysis of this compound. The use of a C18 column with a water/acetonitrile gradient containing formic acid is a standard and effective method for the separation of protected peptides. Formic acid serves to protonate the peptide, enhancing its signal in positive ion ESI.

The expected mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 558.28. The presence of sodium [M+Na]⁺ and potassium [M+K]⁺ adducts is also common and can further confirm the molecular weight.

Tandem mass spectrometry (MS/MS) is essential for unambiguous structural confirmation. The fragmentation pattern is expected to be dominated by b- and y-ions. The observation of the b₁ and b₂ ions confirms the Fmoc-Gly-Gly- sequence, while the y₁ and y₂ ions confirm the -Gly-D-Phe-OtBu sequence. The loss of the bulky protecting groups, Fmoc and OtBu, can also be observed and provides additional structural information.

Conclusion

The LC-MS methods detailed in these application notes provide a reliable framework for the routine analysis of this compound. The combination of chromatographic separation and mass spectrometric detection allows for confident identification, purity assessment, and structural verification of this important peptide intermediate. These protocols can be adapted and optimized to suit specific instrumentation and analytical requirements.

Application Notes and Protocols for Fmoc-Protected Amino Acid Building Blocks

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed guidelines for the proper storage and handling of Fmoc-protected amino acid building blocks, crucial reagents in solid-phase peptide synthesis (SPPS). Adherence to these recommendations is vital for maintaining the chemical integrity, purity, and reactivity of the amino acids, thereby ensuring the successful synthesis of high-quality peptides.

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a base-labile amine protecting group widely utilized in peptide synthesis. The stability of the Fmoc-amino acid building blocks is paramount, as degradation can lead to the formation of impurities, truncated peptide sequences, and overall lower synthesis yields. Factors such as temperature, moisture, and light can significantly impact the shelf-life and performance of these critical reagents.

Storage Guidelines

Proper storage is the first line of defense in preserving the quality of Fmoc-protected amino acids. The following conditions are recommended:

| Parameter | Short-Term Storage (Up to 1 month) | Long-Term Storage (>1 month) | Special Considerations |

| Temperature | Room temperature (15-25°C) is acceptable for brief periods.[1] | 2-8°C is the generally recommended temperature for long-term storage.[1] For some sensitive derivatives, -20°C may be preferred. | Avoid repeated freeze-thaw cycles if storing at -20°C. |

| Atmosphere | Store in a tightly sealed container. | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. | For hygroscopic amino acids, storage in a desiccator is recommended. |

| Light | Protect from direct sunlight and strong artificial light. | Store in amber vials or in a dark location to prevent photochemical degradation. | The Fmoc group is known to be sensitive to light, particularly in solution.[] |

| Moisture | Keep containers tightly sealed to prevent moisture absorption. | Store in a dry environment. Consider the use of desiccants for particularly sensitive compounds. | Moisture can lead to hydrolysis of the Fmoc group and other side-chain protecting groups. |

Handling Procedures

Correct handling techniques are essential to prevent contamination and degradation of Fmoc-amino acids.

Equilibration to Room Temperature

Before opening a refrigerated or frozen container of an Fmoc-amino acid, it is crucial to allow it to warm to room temperature.[1] This prevents the condensation of atmospheric moisture onto the cold powder, which can compromise its stability.

Weighing and Dispensing

-

Work in a clean, dry area.

-

Use clean spatulas and weighing instruments.

-

Minimize the time the container is open to the atmosphere.

-

After dispensing the desired amount, tightly reseal the container immediately.

-

For hygroscopic compounds, consider weighing in a glove box under an inert atmosphere.

Stability and Degradation

The stability of Fmoc-amino acids can be compromised by several factors, leading to the formation of impurities that can negatively impact peptide synthesis.

Common Impurities and Their Impact

| Impurity | Source | Impact on Peptide Synthesis | Recommended Limit |

| Free Amino Acid | Incomplete Fmoc protection during manufacturing or degradation during storage.[3] | Can lead to the insertion of multiple amino acid residues at a single position in the peptide chain.[3] Promotes autocatalytic cleavage of the Fmoc group during storage.[3] | ≤ 0.2%[3] |

| Dipeptides | Side reaction during the synthesis of the Fmoc-amino acid.[3] | Results in the insertion of a dipeptide instead of a single amino acid.[3] | ≤ 0.1% |